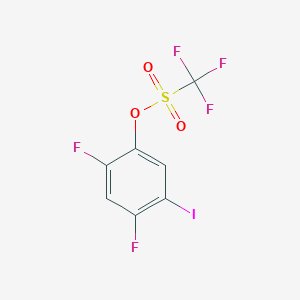
2,4-Difluoro-5-iodophenyl trifluoromethanesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2,4-Difluoro-5-iodophenyl trifluoromethanesulphonate typically involves the reaction of 2,4-difluoro-5-iodophenol with trifluoromethanesulfonic anhydride under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
2,4-Difluoro-5-iodophenyl trifluoromethanesulphonate undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the trifluoromethanesulphonate group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,4-Difluoro-5-iodophenyl trifluoromethanesulphonate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,4-Difluoro-5-iodophenyl trifluoromethanesulphonate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trifluoromethanesulphonate group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
2,4-Difluoro-5-iodophenyl trifluoromethanesulphonate can be compared with other similar compounds, such as:
2,4-Difluoro-5-nitrophenyl trifluoromethanesulphonate: This compound has a nitro group instead of an iodine atom, which affects its reactivity and applications.
2,4-Difluoro-5-bromophenyl trifluoromethanesulphonate: The presence of a bromine atom instead of iodine can lead to different reactivity patterns and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical properties and reactivity patterns .
Properties
Molecular Formula |
C7H2F5IO3S |
|---|---|
Molecular Weight |
388.05 g/mol |
IUPAC Name |
(2,4-difluoro-5-iodophenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C7H2F5IO3S/c8-3-1-4(9)6(2-5(3)13)16-17(14,15)7(10,11)12/h1-2H |
InChI Key |
QZDFSDFPSPOMBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1I)F)F)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


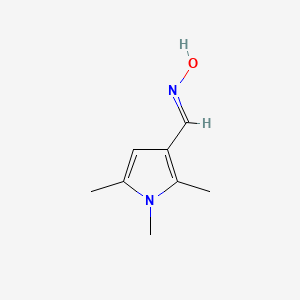
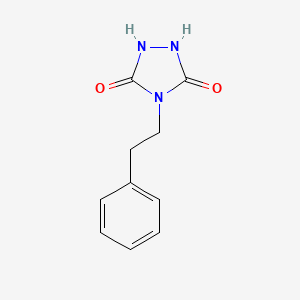

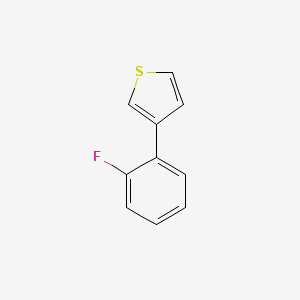
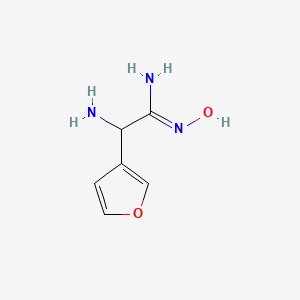
![4-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12861097.png)
![tert-Butyl 6-amino-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12861100.png)
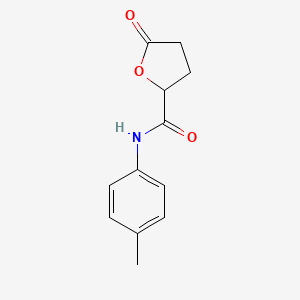
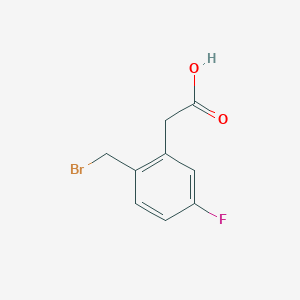
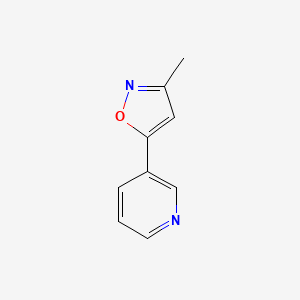
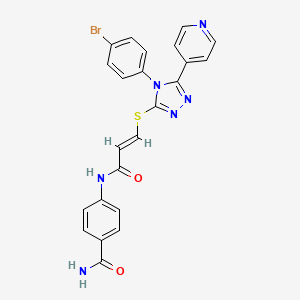
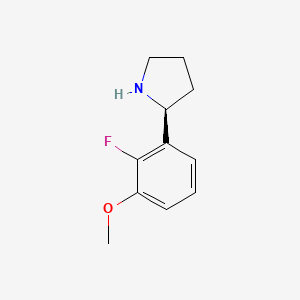

![6-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-ol](/img/structure/B12861153.png)
